molecular formula C8H12ClN3S B14904518 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

Cat. No.: B14904518
M. Wt: 217.72 g/mol
InChI Key: XJMPHZSZXKGCHF-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing a 1,2,4-thiadiazole core substituted with a chlorine atom at the 3-position and a cyclohexyl group at the N-5 position. The 1,2,4-thiadiazole scaffold is known for its diverse pharmacological and agrochemical applications, with substituents significantly influencing reactivity, stability, and bioactivity . The chlorine atom enhances electrophilicity and may improve binding to biological targets, while the bulky cyclohexyl group could modulate solubility and steric interactions in drug-receptor complexes.

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H12ClN3S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)

InChI Key

XJMPHZSZXKGCHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclohexylamine with appropriate thiadiazole precursors. One common method involves the reaction of cyclohexylamine with 3-chloro-1,2,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. The compound can also interact with DNA, causing disruptions in replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Thiadiazole Derivatives

Chlorine substitution at the 3-position is common in bioactive thiadiazoles. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR, HRMS) Source
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) 3-(4-Cl-phenyl), 5-NH₂ Not reported Not reported ¹H NMR (DMSO): δ 7.49–7.35 (m, aromatic), 10.96 (s, NH)
3-([1,1'-Biphenyl]-4-ylmethyl)-N-phenyl-1,2,4-thiadiazol-5-amine (5d) 3-(biphenylmethyl), N-phenyl Not reported 85 ¹H NMR (DMSO): δ 7.64–7.33 (m, aromatic), 4.11 (s, CH₂)
3-(4-Chlorobenzyl)-N-phenyl-1,2,4-thiadiazol-5-amine (5b) 3-(4-Cl-benzyl), N-phenyl Not reported 81 ¹³C NMR: δ 179.65 (C=S), 38.51 (CH₂)

Key Observations :

  • Chlorine at the 3-position (aromatic or aliphatic) enhances electrophilicity, facilitating nucleophilic substitutions or interactions with biological targets.
  • Bulky substituents (e.g., biphenylmethyl in 5d ) reduce yields slightly compared to smaller groups (e.g., benzyl in 5b ), likely due to steric hindrance during synthesis .
Cyclohexyl-Substituted Thiadiazoles

The cyclohexyl group at the N-5 position distinguishes the target compound from phenyl- or alkyl-substituted analogs. Relevant examples:

Compound Name Substituents (Position) Yield (%) Key Spectral Data Source
N-Cyclohexyl-3-phenyl-1,2,4-thiadiazol-5-amine (Hypothetical) N-cyclohexyl, 3-phenyl Not reported N/A (predicted ¹H NMR: δ 1.2–1.8 (m, cyclohexyl), 7.4–7.6 (m, aromatic)) N/A
N-(3-Methylpyridin-2-yl)-3-(5-isopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine N-(3-methylpyridinyl), 3-(pyridinyl) 36 ¹H NMR (DMSO): δ 8.65–7.05 (m, pyridinyl), 12.31 (s, NH)

Key Observations :

  • Pyridinyl substituents (e.g., in ) exhibit lower yields (36%) compared to phenyl analogs, possibly due to coordination complexities during synthesis .
Halogenated and Electron-Withdrawing Substituents

Bromo, trifluoromethyl, and nitro groups are common electron-withdrawing substituents:

Compound Name Substituents (Position) Melting Point (°C) HRMS (Calculated/Found) Source
3-(4-Bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine (3j) 3-(4-Br-phenyl), N-(4-CF₃-phenyl) Not reported 399.9653/399.9650
N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine (3b) N-(4-NO₂-phenyl), 3-phenyl 220–222 Not reported

Key Observations :

  • Trifluoromethyl and nitro groups increase molecular polarity, affecting solubility and metabolic stability.
  • Bromine substituents (as in 3j ) provide sites for further functionalization (e.g., Suzuki coupling) .
Melting Points and Solubility
  • Phenyl vs. Nitrophenyl Substitution : N-(4-Nitrophenyl) derivatives (e.g., 3b ) exhibit higher melting points (220–222°C) compared to phenyl analogs (173–175°C), attributed to stronger intermolecular dipole interactions .
  • Lipophilicity : Cyclohexyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration in CNS-targeted drugs.
Analytical Data
  • ¹H NMR : NH protons resonate at δ 10.96–11.60 ppm, confirming hydrogen bonding in the thiadiazole core .
  • HRMS : Precision within 0.0004 Da (e.g., 5b : 302.0440 vs. 302.0444) validates structural integrity .

Biological Activity

3-Chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and neuropharmacological properties, supported by various studies and data.

The compound features a thiadiazole ring, which is a well-known pharmacophore in medicinal chemistry. Thiadiazoles have been associated with multiple biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The mechanism of action involves the modification of protein thiols, which disrupts essential cellular processes.

Table 1: Antimicrobial Activity of 3-Chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. Studies suggest that it inhibits fungal growth by targeting specific enzymatic pathways.

Anticancer Properties

The anticancer potential of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine has been explored in various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

The mechanism by which 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine exerts its biological effects is primarily through the modification of thiol groups in proteins. This interaction can lead to altered protein function and disruption of cellular homeostasis.

Neuropharmacological Studies

Recent studies have also examined the neuropharmacological effects of this compound. It has shown potential as an anticonvulsant agent in animal models.

Table 3: Neuropharmacological Activity

TestResultReference
MES TestActive
scPTZ TestActive

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine. The results indicated superior activity against Gram-positive bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : A study assessing the cytotoxicity of thiadiazole derivatives on cancer cell lines found that compounds similar to 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine exhibited significant inhibition of cell proliferation in HeLa and MCF-7 cells .

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